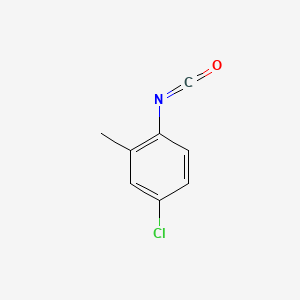

4-Chloro-2-methylphenyl isocyanate

Descripción

Historical Trajectory and Evolution of Research on Aryl Isocyanates

The study of isocyanates is intrinsically linked to the discovery of their key synthetic precursor, phosgene (B1210022) (carbonyl dichloride). Phosgene was first synthesized in 1812 by John Davy, who exposed a mixture of carbon monoxide and chlorine to sunlight. wikipedia.org Throughout the 19th century, phosgene's utility grew, particularly in the burgeoning dye industry. wikipedia.org This paved the way for the development of isocyanate chemistry.

The primary industrial method for producing isocyanates involves the phosgenation of amines, a process that treats a primary amine with phosgene to yield the corresponding isocyanate and hydrogen chloride. wikipedia.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org

General Reaction for Isocyanate Synthesis via Phosgenation: RNH₂ + COCl₂ → RNCO + 2 HCl wikipedia.org

Beyond phosgenation, alternative synthetic routes were discovered through rearrangement reactions. These include the Curtius rearrangement, which involves the thermal decomposition of an acyl azide, the Lossen rearrangement, converting a hydroxamic acid to an isocyanate, and the Schmidt reaction. wikipedia.org Early academic studies, such as those published in the late 1950s and early 1960s, began to systematically investigate the reactivity of aryl isocyanates, laying the foundational understanding for their chemical behavior. acs.orgacs.org The global significance of isocyanates was later underscored by industrial incidents, such as the 1984 Bhopal disaster involving methyl isocyanate, which brought widespread attention to this class of compounds. wikipedia.orgwikipedia.org

Academic Significance of 4-Chloro-2-methylphenyl Isocyanate in Contemporary Chemical Science

The academic significance of this compound stems from its role as a versatile intermediate and building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and even water. wikipedia.org This reactivity allows for the construction of a wide range of more complex molecules.

A key application is in the preparation of specialized polymers and materials. For instance, this compound serves as an intermediate in the synthesis of chloromethylphenylcarbamate derivatives of cellulose, which are used as stationary phases in high-performance liquid chromatography (HPLC). chemicalbook.com

Its structural similarity to precursors for major agrochemicals highlights its potential importance in this field. The related compound, 4-chloro-2-methylphenol (B52076), is a crucial intermediate in the manufacture of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxy acetic acid) and MCPP (mecoprop). oecd.org This connection suggests the utility of the 4-chloro-2-methylphenyl scaffold in developing new bioactive molecules.

In modern synthetic chemistry, aryl isocyanates like this compound are valuable reagents. The reaction with amines to form substituted ureas is a fundamental transformation. wikipedia.org More advanced applications are continually being developed. Recent research has demonstrated the use of isocyanates in cobalt-catalyzed asymmetric reductive coupling reactions with tertiary alkyl halides. acs.org This cutting-edge method allows for the synthesis of sterically congested chiral amides bearing α-quaternary stereocenters, a significant challenge in asymmetric synthesis. acs.org This underscores the compound's relevance in the development of sophisticated catalytic methodologies for constructing complex molecular architectures. acs.org

Current Research Challenges and Prospective Directions for this compound

The primary challenge in the field of isocyanate chemistry, including for this compound, is the reliance on the highly toxic and hazardous chemical phosgene for its large-scale synthesis. wikipedia.orgresearchgate.net The stringent safety precautions required for handling phosgene drive a significant portion of current research towards developing safer, "phosgene-free" synthetic routes. rsc.org

A major prospective direction is the development of "green" and sustainable pathways to isocyanates. This includes exploring bio-based feedstocks as starting materials. rsc.org While the market is still dominated by petroleum-based isocyanates, environmental concerns are accelerating research into bio-derived alternatives. researchgate.netrsc.org The goal is to develop green polyurethanes and other materials with properties comparable to their fossil-based counterparts. rsc.org

Another key research thrust is the innovation of novel catalytic systems that utilize isocyanates for complex molecular synthesis. As demonstrated by recent advances in cobalt-catalyzed reactions, there is a strong academic interest in expanding the synthetic utility of isocyanates. acs.org These efforts focus on achieving high levels of enantioselectivity and accommodating a broad range of substrates under mild conditions. acs.org Future work will likely focus on applying these new methods to the synthesis of biologically active molecules and exploring an even wider range of reactive partners for isocyanates. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZJLXIATZSKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190846 | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37408-18-7 | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methylphenyl Isocyanate

Phosgene-Based Synthesis Protocols

The conventional method for producing isocyanates involves the use of phosgene (B1210022). digitellinc.com This process, while established, presents significant safety and environmental challenges due to the extreme toxicity of phosgene. digitellinc.com Research in this area is focused on optimizing reaction conditions to improve yield and safety, as well as exploring more sustainable practices.

Reaction Parameter Optimization and Yield Enhancement in 4-Chloro-2-methylphenyl Isocyanate Production

The synthesis of isocyanates via phosgenation is a well-established industrial process. The reaction of a primary amine with phosgene proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. google.com Optimizing parameters such as temperature, pressure, and solvent selection is crucial for maximizing the yield and purity of this compound while minimizing side reactions. The efficiency of this process is vital for its commercial viability.

Exploration of Sustainable Alternatives in Phosgene-Mediated Synthesis

Given the hazardous nature of phosgene, the chemical industry has been actively seeking greener alternatives. digitellinc.com While direct replacement of phosgene is the ultimate goal, interim strategies focus on making the existing process more sustainable. This includes developing more efficient catalytic systems to reduce energy consumption and waste generation.

Non-Phosgene Synthetic Strategies

The significant drawbacks of using phosgene have spurred the development of alternative, safer synthetic routes to isocyanates. nih.gov These non-phosgene methods are at the forefront of green chemistry initiatives within the chemical industry. nih.gov

Triphosgene-Mediated Synthesis from 4-Chloro-2-methylaniline (B164923)

A prominent non-phosgene approach involves the use of triphosgene (B27547), a solid and therefore safer substitute for gaseous phosgene. nih.gov The synthesis of this compound can be achieved by reacting 4-chloro-2-methylaniline with triphosgene. chemicalbook.com This method offers a more convenient and less hazardous route to the desired isocyanate. For instance, a general procedure for a similar compound, 4-chlorophenyl isocyanate, involves reacting 4-chloroaniline (B138754) with triphosgene in a 1:3 molar ratio in ethyl acetate, followed by refluxing for 3 hours, yielding the product in high purity. chemicalbook.com A patent describes the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from the corresponding aniline (B41778) using triphosgene and a catalyst. google.com

Table 1: Synthesis of 4-Chlorophenyl Isocyanate using Triphosgene chemicalbook.com

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2:Reactant 1) | Solvent | Reaction Condition | Yield |

| 4-Chloroaniline | Triphosgene | 1:3 | Ethyl Acetate | Reflux, 3 hours | 92% |

Discovery and Evaluation of Novel Reagents and Catalysts for Isocyanate Formation

Research into non-phosgene routes extends beyond triphosgene to the discovery of novel reagents and catalytic systems. One promising avenue is the thermal or catalytic decomposition of carbamates. researchgate.netacs.org Various catalysts, including metal oxides and composite oxides, have been investigated for their efficacy in converting N-phenyl carbamates to phenyl isocyanate. researchgate.net For instance, Bi-Zn composite oxide catalysts have shown activity in the synthesis of phenyl isocyanate from methyl N-phenyl carbamate (B1207046). researchgate.net Another approach involves the catalytic carbonylation of nitro or amino compounds. nih.gov The development of efficient and selective catalysts is a key focus in making these routes industrially viable. Zirconium chelates, for example, have been found to selectively catalyze the reaction between isocyanates and hydroxyl groups. wernerblank.com

Other novel methods for isocyanate synthesis include the treatment of alcohols, thiols, and trimethylsilyl (B98337) ethers with a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium (B224687) cyanide. organic-chemistry.org The oxidation of isonitriles to isocyanates using DMSO as an oxidant, catalyzed by trifluoroacetic anhydride (B1165640), is another efficient method. organic-chemistry.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new catalysts. For the traditional phosgene route, the mechanism involves the formation of a carbamoyl chloride intermediate. In non-phosgene routes, the mechanisms are more varied.

In the reductive carbonylation of nitroarenes, computational studies have been instrumental in elucidating the reaction mechanism, identifying key intermediates, and determining the rate-determining step. digitellinc.com For the decomposition of carbamates, a proposed mechanism involves the catalyst interacting with the carbamate to facilitate the elimination of alcohol and the formation of the isocyanate. researchgate.net

Recent studies on the cobalt-catalyzed reductive coupling of isocyanates with tertiary alkyl halides suggest a radical pathway involving single-electron transfer steps. acs.org Investigations into urethane (B1682113) formation from isocyanates and alcohols have also provided detailed mechanistic insights, with computational methods like the G4MP2 composite method being used to explore reaction pathways and transition states. mdpi.com

Kinetic and Thermodynamic Studies of Isocyanate Synthesis

The industrial production of isocyanates via phosgenation is a well-established but complex process involving multiple reaction steps and the formation of intermediates. Understanding the kinetics and thermodynamics of these reactions is crucial for process optimization, safety, and yield maximization.

The primary route to this compound involves the reaction of 4-chloro-2-methylaniline with phosgene. This reaction proceeds through an initial formation of N-(4-chloro-2-methylphenyl)carbamoyl chloride, which is then thermally decomposed to the desired isocyanate and hydrogen chloride.

Thermodynamic data for isocyanates is essential for understanding reaction equilibria and heat management during production. While the standard enthalpy of formation for this compound has not been experimentally determined, data for a structurally similar isomer, 3-Chloro-4-methylphenylisocyanate, is available.

Table 1: Thermodynamic Data for 3-Chloro-4-methylphenylisocyanate

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (liquid, ΔfH°liquid) | -126. ± 24. | kJ/mol | Combustion Calorimetry | Zhuravlev, Melent'eva, et al., 1980 nist.gov |

| Enthalpy of Combustion (liquid, ΔcH°liquid) | -3900. ± 24. | kJ/mol | Combustion Calorimetry | Zhuravlev, Melent'eva, et al., 1980 nist.gov |

This data is for the isomer 3-Chloro-4-methylphenylisocyanate and serves as an estimate for the thermodynamic properties of this compound.

The exothermic nature of the phosgenation reaction necessitates careful temperature control to prevent side reactions and ensure the safety of the process.

Non-phosgene routes to isocyanates are also a significant area of research. These methods often involve the thermal decomposition of carbamates generated from alternative carbonyl sources like dimethyl carbonate or urea (B33335). mdpi.com The thermodynamics of these decomposition reactions are critical for their feasibility and are a key focus of ongoing research.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms of isocyanate synthesis. These studies provide a molecular-level understanding of reaction pathways, transition state structures, and activation energies, which is often difficult to obtain experimentally.

For the phosgenation of aromatic amines, such as the precursor to this compound, computational studies have elucidated the stepwise nature of the reaction. Theoretical investigations on the phosgenation of similar molecules like 2,4-toluenediamine (2,4-TDA) and 4,4'-methylenedianiline (B154101) (MDA) have revealed two primary mechanistic pathways: "stepwise phosgenation" and "phosgenation first". researchgate.netnih.gov

In the "stepwise phosgenation" mechanism, one amine group is converted to an isocyanate group through the formation and subsequent decomposition of a carbamoyl chloride intermediate, before the second amine group reacts. nih.gov In the "phosgenation first" mechanism, both amine groups first react with phosgene to form a bis(carbamoyl chloride) intermediate, which then undergoes thermal decomposition to the diisocyanate. nih.gov While 4-chloro-2-methylaniline has only one amine group, the principles of a stepwise reaction involving the formation of an intermediate carbamoyl chloride are directly applicable.

Computational studies can also predict the activation barriers for each elementary step in the reaction, identifying the rate-determining step. For example, in the phosgenation of MDA, it was found that the solvent can dramatically reduce the reaction barriers compared to the gas-phase reaction. researchgate.net

Table 2: Calculated Enthalpies of Formation for Related Functional Groups

| Functional Group | Standard Enthalpy of Formation (Δf,iH⁰) | Units | Method | Reference |

| -NCO (on phenyl ring) | -61.2 | kJ/mol | G3MP2B3 | ResearchGate researchgate.net |

| -NHCOCl (on phenyl ring) | -195.0 | kJ/mol | G3MP2B3 | ResearchGate researchgate.net |

The development of non-phosgene routes also benefits significantly from computational modeling. For instance, DFT calculations have been used to study the catalytic cycles of metal-catalyzed carbonylation of amines and the dehydrogenative coupling of formamides to form isocyanate precursors. acs.org These studies help in the rational design of catalysts with higher activity and selectivity, paving the way for more efficient and environmentally benign synthetic methods for isocyanates like this compound.

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Methylphenyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) of 4-chloro-2-methylphenyl isocyanate is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its derivatization and are extensively used to synthesize a variety of compounds with significant applications.

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of unsymmetrical urea (B33335) derivatives. mdpi.comnih.gov This nucleophilic addition reaction is typically efficient and proceeds through the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group. nih.gov

The general synthetic approach involves mixing the isocyanate with the desired amine in a suitable solvent, such as acetone (B3395972) or dichloromethane, often at room temperature. asianpubs.org The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC). asianpubs.org Upon completion, the resulting urea derivative, which is often a solid, can be isolated by simple filtration and washing. asianpubs.org The formation of the urea is confirmed through various spectroscopic methods. In Infrared (IR) spectroscopy, the disappearance of the strong isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of a carbonyl (C=O) stretching band (around 1600-1680 cm⁻¹) and N-H stretching bands (around 3200-3350 cm⁻¹) are indicative of urea formation. asianpubs.orgacs.org Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the structure by showing characteristic signals for the protons and carbons in the final product. acs.org Mass spectrometry further confirms the molecular weight of the synthesized urea derivative. asianpubs.org

For instance, the reaction of an aryl isocyanate with an amine in acetone at a temperature below 40°C can be maintained for 3-4 hours to yield the corresponding diaryl urea. asianpubs.org The purity and structure of these synthesized ureas are critical for their intended applications and are rigorously confirmed using analytical techniques. asianpubs.orgnih.gov

Table 1: General Reaction for Urea Derivative Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary/Secondary Amine | N-(4-chloro-2-methylphenyl)-N'-substituted urea |

Urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, found in numerous pharmaceuticals and biologically active molecules. mdpi.comnih.gov Diaryl ureas, in particular, have attracted considerable attention as they form the core structure of several kinase inhibitors used in cancer therapy, such as Sorafenib. asianpubs.orgnih.gov

Structure-activity relationship (SAR) studies on ureas derived from this compound focus on how modifying the substituents on the urea nitrogen atoms affects their biological activity. The synthesis of novel analogues involves reacting the isocyanate with various amines to introduce different functional groups. asianpubs.org These modifications can influence the compound's ability to bind to biological targets like enzymes and receptors. nih.gov For example, replacing the pyridyl carboxamide group of a sorafenib-like scaffold with other moieties, such as a quinoxalindione, can lead to new compounds with potentially different biological profiles. nih.gov The goal of these studies is to develop novel compounds with improved efficacy and selectivity for their targets. mdpi.com

Similar to the formation of ureas, this compound reacts with alcohols and phenols via nucleophilic addition to form carbamate (B1207046) (or urethane) adducts. nih.gov This reaction involves the attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. researchgate.net

The synthesis can be carried out by reacting the isocyanate with an alcohol, sometimes in the presence of a catalyst to enhance the reaction rate. nih.govorganic-chemistry.org The resulting carbamates are valuable intermediates in organic synthesis and are present in various biologically active compounds. nih.gov For instance, 4-chloro-1-isocyanato-2-methylbenzene is used to prepare chloromethylphenylcarbamate derivatives of cellulose, which serve as stationary phases in high-performance liquid chromatography. chemicalbook.com The formation of carbamates can be confirmed by spectroscopic techniques, analogous to those used for urea characterization. organic-chemistry.org

Table 2: General Reaction for Carbamate Adduct Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Alcohol/Phenol (B47542) | O-alkyl/aryl (4-chloro-2-methylphenyl)carbamate |

Isocyanates are reactive towards water, undergoing hydrolysis. rsc.org The reaction of this compound with water proceeds through the nucleophilic addition of a water molecule to the isocyanate group. This initially forms an unstable carbamic acid derivative (N-(4-chloro-2-methylphenyl)carbamic acid).

Carbamic acids are generally unstable and readily decompose, losing carbon dioxide to yield the corresponding primary amine. nih.gov In this case, the hydrolytic degradation of this compound ultimately produces 4-chloro-2-methylaniline (B164923) and carbon dioxide. The hydrolysis of phenyl isocyanate has been shown to be catalyzed by a second molecule of water acting as a general base. rsc.org This pathway is a significant consideration in the handling and storage of isocyanates, as moisture can lead to the formation of the amine byproduct and a buildup of CO₂ pressure in sealed containers. fishersci.com

Figure 1: Hydrolytic Degradation of this compound

The primary degradation byproduct, 4-chloro-2-methylaniline, can be identified using various analytical methods, including gas chromatography-mass spectrometry (GC-MS). nih.gov

Formation and Characterization of Urea Derivatives

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, most notably [2+2] cycloadditions, providing a route to four-membered heterocyclic rings.

The [2+2] cycloaddition reaction between an isocyanate and an alkene is a method for synthesizing β-lactams (2-azetidinones), a core structural feature of penicillin and other important antibiotics. wikipedia.orgresearchtrends.netrsc.org This reaction, often referred to as a Staudinger-type synthesis, involves the formal addition of the C=N bond of the isocyanate across the C=C double bond of the alkene. wikipedia.orgorganic-chemistry.org

The mechanism of the reaction between this compound and an alkene is believed to proceed in a stepwise manner. organic-chemistry.orgnih.gov It begins with a nucleophilic attack from the alkene onto the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org The stereoselectivity of the reaction (cis vs. trans products) can be influenced by the electronic properties of the substituents on both the isocyanate and the alkene. nih.gov For example, electron-donating groups on the alkene and electron-withdrawing groups on the isocyanate can affect the rate of ring closure and the isomerization of the intermediate, thereby influencing the final product's stereochemistry. nih.gov

Some isocyanates, like the highly reactive chlorosulfonyl isocyanate (CSI), are particularly effective in this reaction, and the resulting N-sulfonyl-β-lactam can be easily deprotected to yield the parent β-lactam. researchtrends.netorgsyn.org While this compound is less reactive than CSI, it can still be used to synthesize corresponding β-lactam structures under appropriate reaction conditions. researchtrends.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Urea |

| Sorafenib |

| Quinoxalindione |

| Carbamate |

| Urethane (B1682113) |

| 4-chloro-1-isocyanato-2-methylbenzene |

| N-(4-chloro-2-methylphenyl)carbamic acid |

| 4-chloro-2-methylaniline |

| Carbon dioxide |

| β-Lactam |

| 2-Azetidinone |

| Penicillin |

Polymerization and Oligomerization Phenomena

The isocyanate group (-N=C=O) is highly reactive, making this compound a valuable monomer for polymerization and oligomerization reactions. Its reactivity allows for the formation of a variety of polymeric structures, primarily polyurethanes and polyureas, through step-growth polymerization mechanisms.

Polymer Synthesis and Characterization Utilizing this compound Monomers

This compound serves as a crucial building block in the synthesis of polymers, particularly polyurethanes. The fundamental reaction involves the polyaddition of the isocyanate with a polyol (a molecule with two or more hydroxyl groups). In this process, the isocyanate acts as the "hard segment" due to its rigid aromatic structure, while the polyol forms the "soft segment," providing flexibility to the polymer chain.

The synthesis of polyurethanes is a versatile process that can be tailored to achieve desired properties. thescipub.com For instance, the reaction can be carried out in a solvent like tetrahydrofuran (B95107) (THF) or in bulk, often with the aid of a catalyst such as dibutyltin (B87310) dilaurate to control the reaction rate. thescipub.com The stoichiometry of the reactants, specifically the ratio of isocyanate groups (-NCO) to hydroxyl groups (-OH), is a critical parameter that influences the molecular weight and properties of the final polymer. thescipub.com

The progress of the polymerization is typically monitored using Fourier-Transform Infrared (FTIR) spectroscopy. A key indicator of the reaction's progression is the disappearance of the characteristic NCO stretching band, which appears around 2270-2274 cm⁻¹. thescipub.com Once the polymer is formed, its structure and properties are thoroughly analyzed using various characterization techniques.

Characterization Techniques for Polyurethanes:

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of urethane linkages through the appearance of N-H stretching and C=O stretching bands, and the disappearance of the NCO peak. thescipub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure of the polymer, confirming the incorporation of the 4-chloro-2-methylphenyl moiety and the formation of urethane bonds. scispace.com

Gel Permeation Chromatography (GPC): Determines the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer, providing insights into the distribution of chain lengths. thescipub.commdpi.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the polymer. scispace.com

Below is an interactive data table summarizing typical characterization data for a polyurethane synthesized using an aromatic isocyanate.

| Technique | Observation | Inference |

| FTIR | Disappearance of NCO peak (~2274 cm⁻¹) | Consumption of isocyanate monomer |

| Appearance of N-H peak (~3300 cm⁻¹) | Formation of urethane linkage | |

| Appearance of C=O peak (~1730 cm⁻¹) | Formation of urethane linkage | |

| ¹³C-NMR | Signal around 190 ppm | Urethane carbonyl carbon confirmation scispace.com |

| GPC | PDI value (Mw/Mn) | Distribution of polymer chain molecular weights mdpi.com |

| TGA | Decomposition Temperature | Thermal stability of the polymer scispace.com |

Controlled Polymerization Strategies

While conventional polymerization of isocyanates is effective, achieving precise control over the polymer architecture, molecular weight, and functionality requires more advanced strategies. wikipedia.org Controlled or "living" polymerizations are methods where chain termination and transfer reactions are largely eliminated. wikipedia.org This allows polymer chains to grow at a more constant rate, resulting in polymers with a narrow molecular weight distribution (low polydispersity index, PDI) and predetermined molecular weights. wikipedia.org

Several controlled polymerization techniques are applicable to isocyanate monomers:

Living Anionic Polymerization: This is a prominent method for polymerizing isocyanates. acs.orgacs.org It typically involves using an anionic initiator, such as sodium cyanide or organometallic compounds, in a polar solvent at low temperatures (e.g., -78°C to -98°C) to prevent side reactions like cyclotrimerization. acs.orgacs.org The use of specific initiators, like sodium diphenylamide, can act as both an initiator and a chain-end protector, enhancing the "living" nature of the polymerization and allowing for the synthesis of well-defined block copolymers and other complex architectures. acs.orgresearchgate.net Organotitanium(IV) complexes have also been developed as catalysts for the living polymerization of isocyanates, offering the ability to create polymers with controlled molecular weights and narrow PDIs at room temperature. tandfonline.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a form of living radical polymerization that uses a thiocarbonylthio compound as a chain transfer agent (CTA). sigmaaldrich.com This technique allows for the synthesis of polymers with complex architectures and predetermined molecular weights. sigmaaldrich.com While highly effective for many vinyl monomers, its application to isocyanates can be challenging. A successful strategy involves using monomers that contain a "blocked" isocyanate group. escholarship.orgusm.edu The polymerization is carried out on the other reactive part of the monomer (e.g., a methacrylate (B99206) group), and the isocyanate functionality is then regenerated in a post-polymerization step. escholarship.org This approach allows for the creation of well-defined polymer backbones with pendant isocyanate groups ready for further modification. escholarship.org

The table below compares these controlled polymerization strategies for isocyanates.

| Strategy | Initiator/Catalyst | Key Features | Advantages | Challenges |

| Living Anionic Polymerization | Anionic initiators (e.g., NaCN, NaDPA), Organometallic catalysts (e.g., Ti(IV) complexes) acs.orgacs.org | Low temperatures required, sensitive to impurities. | Precise control over MW and PDI, enables complex architectures (block, star). acs.orgresearchgate.net | Trimerization side reaction, requires stringent reaction conditions. researchgate.net |

| RAFT Polymerization | Thermal/photochemical initiators + RAFT agent (CTA) sigmaaldrich.com | Typically used with "blocked" isocyanate monomers. escholarship.org | Tolerant to a wide range of functional groups, mild reaction conditions. sigmaaldrich.commdpi.com | Requires post-polymerization deblocking step to reveal isocyanate functionality. escholarship.org |

Design and Synthesis of Advanced Derivatives for Functional Applications

The high reactivity of the isocyanate group in this compound makes it an excellent starting material for the synthesis of a wide array of advanced derivatives, primarily through nucleophilic addition reactions. These derivatives often possess tailored properties for use in pharmaceuticals, agrochemicals, and materials science.

The most common derivatization reaction involves the addition of an amine to the isocyanate, yielding a substituted urea. rsc.orgrsc.org This reaction is generally rapid and efficient. For example, a simple and environmentally friendly method involves reacting the isocyanate with an amine in water, often leading to the direct precipitation of the pure urea product, avoiding the need for complex purification steps. rsc.orgrsc.org

Another key reaction is the addition of alcohols to form carbamates. These reactions can be catalyzed to proceed under mild conditions. nih.gov Metal-free methods have been developed where arylamines are converted to isocyanates in situ using carbon dioxide, which are then trapped by alcohols to form carbamates. nih.gov

These derivatization strategies are used to synthesize molecules with specific functionalities. For instance, semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, synthesized by reacting a hydrazide with an isocyanate or isothiocyanate respectively, have been investigated for their potential biological activities, including anticancer and antioxidant properties. acs.org The synthesis involves a nucleophilic addition of the hydrazide to the isocyanate. acs.org

The table below presents examples of derivative synthesis from an isocyanate precursor.

| Derivative Class | Reactant | Reaction Type | Significance/Application |

| Substituted Ureas | Primary/Secondary Amine | Nucleophilic Addition rsc.orgrsc.org | Precursors for pharmaceuticals, agrochemicals, organocatalysts. rsc.orgnih.gov |

| Carbamates | Alcohol | Nucleophilic Addition nih.gov | Important functional group in medicinal chemistry and polymer science. nih.govorganic-chemistry.org |

| Semicarbazides | Hydrazide | Nucleophilic Addition acs.org | Investigated for a broad range of biological activities, including antitumor and antioxidant effects. acs.org |

Spectroscopic and Computational Characterization of 4 Chloro 2 Methylphenyl Isocyanate and Its Analogs

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 4-Chloro-2-methylphenyl isocyanate.

The vibrational spectra of this compound have been thoroughly investigated. Experimental FT-IR spectra, typically recorded in the 4000–400 cm⁻¹ range, and FT-Raman spectra, in the 3500–50 cm⁻¹ range, provide a detailed fingerprint of the molecule. nih.govnih.gov The assignment of observed vibrational bands to specific molecular motions is achieved through computational approaches, primarily Density Functional Theory (DFT) calculations at the B3LYP/6-311G* level. nih.govresearchgate.net

A key feature in the IR spectrum of isocyanates is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which is typically observed between 2250 and 2280 cm⁻¹. Other significant vibrations include the C-Cl stretching mode, which gives rise to a strong absorption in the 760–505 cm⁻¹ region. researchgate.net The analysis is further refined using Potential Energy Distribution (PED) calculations, which quantify the contribution of different internal coordinates to each normal mode, revealing that many modes are coupled. nih.govresearchgate.net

Below is a table of significant vibrational modes and their typical assignments for this compound and related compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Notes |

| -N=C=O Asymmetric Stretch | 2280-2250 | FT-IR | Very strong, characteristic peak for isocyanates. |

| C-H Aromatic Stretch | 3100-3000 | FT-IR, FT-Raman | Multiple weak to medium bands. |

| C-H Methyl Stretch | 2950-2850 | FT-IR, FT-Raman | Asymmetric and symmetric stretching modes. |

| C=C Aromatic Ring Stretch | 1600-1450 | FT-IR, FT-Raman | A series of bands indicating the phenyl ring structure. |

| C-Cl Stretch | 760-505 | FT-IR | Strong absorption, position is sensitive to substitution. researchgate.net |

| C-N Stretch | 1400-1300 | FT-IR, FT-Raman | Coupled with other ring vibrations. |

This table is generated based on data from analogous compounds and general spectroscopic principles.

Computational studies are crucial for understanding the conformational landscape of this compound, a molecule with rotational freedom around the C-N bond. nih.gov Theoretical calculations using DFT methods have identified two stable conformers, designated as cis and trans. nih.gov These conformers are defined by the orientation of the isocyanate (-NCO) group relative to the methyl (-CH₃) group on the phenyl ring.

The calculations indicate that the trans conformer, where the NCO and CH₃ groups are on opposite sides of the ring, is energetically more stable than the cis conformer. nih.gov However, the energy difference between the two is minimal, calculated to be less than one kilocalorie per mole, suggesting that both conformers may coexist at room temperature. nih.gov Further investigations into the internal rotation of the isocyanate moiety show it maintains a consistent tilt of approximately 140-145 degrees relative to the para-position, similar to what is observed in phenyl isocyanate. nih.gov The comparison between the calculated vibrational spectra for each conformer and the experimental FT-IR and FT-Raman data helps in confirming the predominant structure in the solid or liquid phase. nih.goviu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and its derivatives, providing precise information about the chemical environment of each proton and carbon atom.

Advanced NMR techniques, often employing high-field instruments (e.g., 400 MHz), provide detailed ¹H and ¹³C NMR spectra for structural confirmation. acs.org

In the ¹H NMR spectrum, the protons of the methyl group typically appear as a distinct singlet. The aromatic protons produce a more complex pattern of signals in the downfield region, with their chemical shifts and coupling constants determined by their positions relative to the three different substituents (Cl, CH₃, and NCO).

The ¹³C NMR spectrum provides complementary information. A characteristic signal for the carbon atom of the isocyanate group is observed, which is highly useful for identification. The methyl carbon gives a signal in the aliphatic region, while the aromatic carbons, including the two quaternary carbons bonded to the substituents, appear at distinct chemical shifts. For derivatives of related isocyanates, the methyl carbon signal has been noted in the region of 21.45–21.60 ppm. acs.org

The following table summarizes the expected NMR chemical shifts.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | -CH₃ (Methyl) | ~2.3 | Singlet. |

| ¹H | Aromatic | 7.0-7.5 | Complex multiplet pattern. |

| ¹³C | -CH₃ (Methyl) | ~21.5 | Based on data for derivatives. acs.org |

| ¹³C | Aromatic | 115-140 | Multiple signals for protonated and quaternary carbons. |

| ¹³C | -N=C =O (Isocyanate) | ~125-135 | Position can vary based on substituents and solvent. |

This table provides estimated values based on general principles and data from analogous compounds.

While one-dimensional ¹H and ¹³C NMR are primary tools, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all signals, particularly for complex derivatives or for distinguishing between isomers.

Furthermore, for isocyanate derivatives like polyurethanes and ureas, ¹⁵N NMR spectroscopy has proven to be particularly insightful. researchgate.net Studies have shown that ¹⁵N NMR can be more effective than ¹³C NMR for identifying and differentiating various nitrogen-containing functional groups that result from reactions of the isocyanate moiety, although ¹³C NMR often benefits from a better signal-to-noise ratio. researchgate.net These advanced techniques are critical in studying the reactivity and subsequent products of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorptions originating from π → π* transitions within the substituted benzene (B151609) ring.

While specific data for this compound is not widely published, the spectrum of the close analog 4-chlorophenyl isocyanate in hexane (B92381) shows multiple absorption maxima. nih.gov The reported peaks are at 235 nm , 273 nm , and 287 nm . nih.gov These transitions are attributed to the electronic excitation within the π-system of the aromatic ring, with the positions and intensities of the bands being modulated by the chloro and isocyanate substituents. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to theoretically predict and help assign these electronic transitions. researchgate.net

Analysis of Electronic Transitions and Absorption Profiles

The electronic absorption characteristics of aromatic isocyanates are primarily dictated by the π-electron system of the benzene ring, which is influenced by its substituents. While specific spectral data for this compound is not extensively detailed in foundational literature, analysis of analogous compounds such as chloromethyl phenols provides valuable insights. For instance, the electronic absorption bands of 4-chloro-2-methyl phenol (B47542) are found in the 290-260 nm region of the ultraviolet spectrum. ias.ac.in This absorption corresponds to the π → π* electronic transition, which is analogous to the 260 nm transition observed in benzene. ias.ac.in

Due to the reduced symmetry of substituted phenols compared to benzene, the transition is expected to exhibit features of an allowed transition. ias.ac.in This typically includes the appearance of a strong band corresponding to the electronic origin (the 0,0 band) on the longer wavelength side of the absorption profile, accompanied by prominent bands involving totally symmetric vibrations. ias.ac.in In the case of 4-chloro-2-methyl phenol, a very strong band, identified as the (0,0) band, has been observed at 34890 cm⁻¹. ias.ac.in

Computational simulations, such as the nuclear ensemble method, can be employed to calculate and predict electronic absorption spectra. mdpi.com These theoretical spectra are then compared with experimentally measured data to assign electronic transitions and understand the character of the electronic excitations. mdpi.com The electronic structure and resulting spectra are highly sensitive to molecular symmetry. nih.gov For instance, in related complex molecules, a reduction in symmetry from a high-symmetry parent compound leads to the splitting of degenerate electronic states, which manifests as broader or multiple bands in the absorption spectrum. nih.gov For this compound, the substituents (-Cl, -CH₃, -NCO) lower the symmetry of the phenyl ring, which would similarly influence its electronic transitions.

Quantum Chemical and Computational Studies

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, stability, and reactivity of this compound. Methods such as Ab Initio and Density Functional Theory (DFT) provide a detailed understanding of its electronic and geometric properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Comprehensive computational studies have been performed on this compound and its isomers using both Ab Initio Hartree-Fock (HF) and DFT methods, commonly with the B3LYP functional. nih.gov These calculations often employ robust basis sets, such as 6-311G*, to ensure accuracy. nih.gov Such studies yield critical data on the molecule's optimized geometry, energetic stability, vibrational modes, and electronic properties. nih.gov

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, geometry optimization reveals the existence of two distinct conformers, a cis and a trans form, defined by the relative positions of the isocyanate (-NCO) and methyl (-CH₃) groups. nih.gov

Energetic profile calculations have shown that the trans conformer is the more stable form, though the energy difference is very small, typically less than one kilocalorie per mole. nih.gov Furthermore, investigations into the internal rotation of the isocyanate group indicate that it maintains a tilted orientation relative to the phenyl ring, similar to what is observed in the parent phenyl isocyanate molecule. nih.gov

Table 1: Energetic Properties of this compound Conformers This table is illustrative, based on findings for this class of compounds.

| Property | Finding | Source |

|---|---|---|

| Conformers Identified | cis and trans (relative to -NCO and -CH₃) | nih.gov |

| Relative Stability | The trans form is more stable than the cis form. | nih.gov |

| Energy Difference | < 1 kcal/mol | nih.gov |

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.govresearchgate.net These theoretical frequencies, when appropriately scaled, show good agreement with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net A complete assignment of the fundamental vibrational modes is achieved with the aid of Potential Energy Distributions (PEDs), which describe the contribution of each internal coordinate to a given normal mode. nih.gov For a molecule with low symmetry like this compound, these calculations show that several normal modes are coupled. nih.gov

A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org It is a fundamental tool for analyzing molecular vibrations and chemical reaction dynamics. libretexts.orgresearchgate.net The minima on a PES correspond to stable chemical species, such as the cis and trans conformers of this compound, while saddle points represent transition states for isomerization or reaction. libretexts.org The exploration of a PES can reveal reaction pathways and the energetic barriers between different conformers, such as the barrier to internal rotation of the isocyanate group. nih.govyoutube.com Automated methods for mapping reaction routes on a PES can uncover all possible isomers and the transition channels that connect them. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org

Table 2: Illustrative Data from FMO and NBO Analyses This table represents the type of data generated from these analyses.

| Analysis Type | Parameter | Description |

|---|---|---|

| FMO | HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. youtube.com | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. malayajournal.org | |

| NBO | Donor Orbital | A filled bonding orbital or lone pair. |

| Acceptor Orbital | A vacant anti-bonding or Rydberg orbital. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound-Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the structural properties of a series of chemical compounds and their biological activity. nih.gov While a specific QSAR model for this compound was not found, the methodology is highly applicable to its derivatives for designing new compounds with targeted properties, such as herbicidal or pharmaceutical activity.

A QSAR study involves several key steps:

Data Set Compilation: A series of structurally related compounds with experimentally measured biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates a subset of the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

The resulting QSAR model, often presented as an equation, can provide valuable insights into the structure-activity relationship, identifying key structural features that enhance or diminish activity. nih.gov This knowledge can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and avoiding structures predicted to be inactive or problematic. nih.gov

Table 3: Example Structure of a QSAR Model Equation This table illustrates the general form of a QSAR model.

| Component | Description |

|---|---|

| Activity = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ) | The general form of a linear QSAR equation. |

| Activity | The biological activity being modeled (e.g., log(1/IC₅₀)). |

| D₁, D₂, ... Dₙ | Molecular descriptors included in the model. |

| c₁, c₂, ... cₙ | Regression coefficients indicating the contribution of each descriptor. |

Molecular Dynamics Simulations for Reactivity and Interaction Mechanisms

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the complex interplay of molecular motions, intermolecular forces, and chemical reactivity that govern the behavior of chemical compounds. In the context of this compound and its analogs, MD simulations, complemented by quantum mechanics methods like Density Functional Theory (DFT), provide critical insights into their reaction mechanisms and interaction profiles, which are fundamental to their application in polymer chemistry and materials science.

The reactivity of aromatic isocyanates is intricately linked to the electronic properties of the substituents on the phenyl ring. The isocyanate (-N=C=O) group features an electrophilic carbon atom, which is the primary site for nucleophilic attack. The presence of a chlorine atom, an electron-withdrawing group, in the para position of this compound is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity. Conversely, the methyl group in the ortho position, being an electron-donating group, tends to decrease the reactivity. The net effect on the molecule's reactivity is a balance of these opposing electronic influences, further modulated by steric hindrance from the ortho-methyl group.

Computational studies on analogous systems, such as phenyl isocyanate and its substituted derivatives, have established that the reaction with nucleophiles like alcohols, leading to the formation of urethanes, can proceed through various mechanisms. These can be catalyst-free or catalyzed and may involve the formation of intermediate complexes. mdpi.comresearchgate.net For instance, the reaction of phenyl isocyanate with alcohols is understood to initiate with the formation of a hydrogen-bonded reactant complex. mdpi.com

The interaction of this compound with polymer chains is of particular interest in the formation of polyurethanes. MD simulations can model the diffusion of the isocyanate molecules into the polymer matrix and their subsequent reaction with hydroxyl groups on the polymer backbone. These simulations can provide data on interaction energies, diffusion coefficients, and the radial distribution functions of the isocyanate around the reactive sites of the polymer.

Furthermore, computational studies have shed light on the relative reactivity of different isocyanate groups in diisocyanates, such as the finding that a para-positioned isocyanate group is significantly more reactive than an ortho-positioned one. researchgate.net This principle is relevant to understanding the reactivity of analogs of this compound that may contain multiple isocyanate groups.

In the absence of direct MD simulation data for this compound, we can compile expected reactivity trends and interaction parameters based on the established effects of its constituent functional groups. The following tables summarize these expected effects, drawing upon the broader computational chemistry literature for isocyanates.

| Substituent | Position | Electronic Effect | Expected Impact on Isocyanate Reactivity |

| Chlorine | Para | Electron-withdrawing | Increase |

| Methyl | Ortho | Electron-donating | Decrease |

| Methyl | Ortho | Steric Hindrance | Decrease |

Table 1: Expected Effects of Substituents on the Reactivity of the Isocyanate Group in this compound.

| Interaction Type | Description | Relevance to this compound |

| van der Waals | Weak, short-range electrostatic attractions. | Governs the general packing and non-bonded interactions within a polymer matrix. |

| Dipole-Dipole | Electrostatic interactions between permanent dipoles. | The polar isocyanate group and the C-Cl bond will lead to significant dipole-dipole interactions with polar polymer chains or solvents. |

| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. | Crucial for the initial association with hydroxyl-containing reactants (e.g., polyols) to form a pre-reaction complex. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring of the isocyanate can engage in π-π stacking with other aromatic moieties in the system, influencing the local concentration and orientation of reactants. |

Table 2: Key Intermolecular Interactions Involving this compound.

DFT calculations have been performed on this compound and its isomers (3-chloro and 5-chloro-2-methylphenyl isocyanate). researchgate.net These studies have determined the optimized molecular geometries and vibrational frequencies. A key finding is the existence of two stable conformers for each of these molecules: a cis and a trans form, defined by the relative orientation of the isocyanate and methyl groups. The trans conformer, where these groups are pointing away from each other, is found to be the more stable form, although the energy difference between the two is small (less than a kilocalorie per mole). researchgate.net This conformational flexibility, which can be explored in detail with MD simulations, can influence the steric accessibility of the isocyanate group and thus its reactivity.

Research Applications and Emerging Potentials of 4 Chloro 2 Methylphenyl Isocyanate

Reagent in Advanced Organic Synthesis

Synthesis of Novel Pharmacologically Relevant Compounds

The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. Diaryl ureas, for instance, are a class of compounds known for their potential as kinase inhibitors, a key target in cancer therapy. The synthesis of analogs of established drugs like sorafenib, a multi-kinase inhibitor, demonstrates the utility of substituted phenyl isocyanates.

In a notable study, a series of diaryl urea (B33335) derivatives were synthesized as analogs of sorafenib. While this particular study did not use 4-chloro-2-methylphenyl isocyanate directly, a closely related compound, 2-chloro-6-methylphenyl isocyanate, was reacted with a pyridyl amide to form a novel diaryl urea (compound 8c ). google.com This synthesis highlights a general and effective method where the isocyanate group is key to forming the urea linkage that is critical for the compound's biological activity. google.com The reaction demonstrates the potential of variously substituted chloromethylphenyl isocyanates in generating libraries of new compounds for pharmacological screening.

The general synthetic approach involves the reaction of an appropriate amine with triphosgene (B27547) to generate the isocyanate in situ, which is then reacted with another amine to form the final diaryl urea product. google.com This methodology allows for the systematic variation of substituents on the phenyl rings, enabling the exploration of structure-activity relationships and the optimization of kinase inhibitory activity.

Application in Agrochemical Development

The phenylurea class of compounds has long been a cornerstone of the herbicide industry. These molecules typically act by inhibiting photosynthesis in target weed species. The synthesis of these herbicides relies on the reaction of a substituted phenyl isocyanate with an amine.

A patent for the synthesis of phenylurea herbicides describes the use of various phenyl isocyanates, including the closely related isomer, 3-chloro-4-methylphenyl isocyanate. google.com The general synthesis involves the reaction of the isocyanate with dimethylamine (B145610) to produce the corresponding phenylurea herbicide. This example underscores the importance of chlorinated and methylated phenyl isocyanates in the development of effective agrochemicals. The specific substitution pattern on the phenyl ring is crucial for the herbicidal activity and selectivity of the final product.

Biomolecule Modification and Bioconjugation Methodologies

The reactivity of isocyanates with nucleophilic groups present in biomolecules, such as the N-terminal amine of peptides and the side chains of certain amino acids, makes them valuable tools for bioconjugation and the study of biological systems.

Covalent Modification of Peptides and Proteins

The covalent modification of peptides and proteins is a powerful technique for introducing labels, crosslinkers, or other functionalities to study their structure and function. Isocyanates can react with the N-terminal α-amine group of a peptide or the ε-amine group of lysine (B10760008) residues to form stable urea linkages.

A study on the reaction of 4-methylphenyl isocyanate, a compound structurally similar to this compound, with the tripeptide valyl-glycyl-glycine demonstrated the formation of a stable N-terminal carbamoyl (B1232498) adduct. usf.edu This research provides a clear model for how this compound would be expected to react with peptides. Furthermore, the use of isotopically labeled phenyl isocyanate has been shown to be an effective method for the quantitative analysis of proteins by mass spectrometry. echemi.com In this technique, peptides from different protein samples are labeled with light (d0) or heavy (d5) phenyl isocyanate, allowing for the relative quantification of the proteins in the original samples. echemi.com This method relies on the rapid and quantitative reaction of the isocyanate with the N-termini of the peptides. echemi.com

The reaction of isocyanates with various amino acids has been studied to understand the potential sites of modification in proteins. Besides the N-terminal amine, the side chains of lysine, cysteine, and tyrosine can also react with isocyanates under certain conditions. usf.edu

Probing Biological Interactions via Isocyanate Chemistry

The ability of isocyanates to form covalent bonds with biomolecules can be exploited to create chemical probes for studying biological interactions. A chemical probe is a small molecule that can be used to study and manipulate a biological system. By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) handle, to the isocyanate, researchers can label specific proteins or peptides.

This labeling can be used to:

Identify the binding partners of a protein of interest.

Track the localization of a protein within a cell.

Quantify the levels of a specific protein or its modifications.

While specific examples of this compound being used as a biological probe are not prevalent in the literature, the principles of its reactivity are well-established with similar molecules. The electrophilic nature of the isocyanate group makes it a suitable reactive moiety for the design of activity-based probes that target specific classes of enzymes or proteins.

Material Science and Polymer Chemistry Applications

Isocyanates are fundamental building blocks in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications, from flexible foams to rigid elastomers and coatings. The properties of the resulting polyurethane are highly dependent on the structure of the isocyanate and the polyol used in the polymerization reaction.

The introduction of a chlorine atom and a methyl group onto the phenyl ring of the isocyanate, as in this compound, is expected to influence the properties of the resulting polyurethane. The chlorine atom can increase the polymer's flame retardancy and chemical resistance, while the methyl group can affect the polymer's flexibility and processing characteristics.

While specific data on polyurethanes synthesized from this compound is limited in publicly available literature, studies on similar chlorinated isocyanates provide insights. For instance, the use of 4,4'-Methylenebis(2-chloroaniline) (MOCA), a diamine often used as a chain extender with diisocyanates, in polyurethane formulations demonstrates how chlorinated aromatic compounds contribute to the final properties of the material. rsc.org

The general synthesis of polyurethanes involves the step-growth polymerization of a di- or polyisocyanate with a polyol. The properties of the resulting polymer can be tailored by varying the structure of the monomers. For example, the use of aromatic diisocyanates generally leads to more rigid polyurethanes compared to aliphatic diisocyanates. thermofisher.com

Interactive Table: Properties of Polyurethanes with Different Isocyanates

| Isocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Methylene diphenyl diisocyanate (MDI) | 23.4 | - | thermofisher.com |

| Tolylene-2,4-diisocyanate (TDI) | - | 779 | thermofisher.com |

| Isophorone diisocyanate (IPDI) | 23.1 | 728 | thermofisher.com |

This table illustrates the range of mechanical properties that can be achieved by varying the isocyanate structure in polyurethane synthesis. Data for this compound is not currently available in the literature to include in this comparison.

Fabrication of High-Performance Polymers and Coatings

The isocyanate group is highly reactive towards nucleophiles containing active hydrogen, such as alcohols, amines, and water. This reactivity is the foundation of polyurethane chemistry. Isocyanates, serving as monomers or comonomers, react with polyols (compounds with multiple hydroxyl groups) to form polyurethanes—a versatile class of polymers. google.com These polymers can be engineered to exhibit a wide range of properties, from rigid foams to flexible elastomers and durable coatings.

While specific data on polymers derived exclusively from this compound is not extensively detailed in publicly available literature, its structural features suggest potential for creating polymers with enhanced properties. The presence of the chlorine atom and the methyl group on the aromatic ring can influence key polymer characteristics:

Thermal Stability: The aromatic ring contributes to the rigidity and thermal stability of the polymer backbone.

Flame Retardancy: The chlorine atom can impart a degree of flame retardancy to the final polymer, a desirable characteristic for coatings and materials used in construction and electronics.

The fabrication process for these polymers typically involves the reaction of the isocyanate with a suitable polyol, often in the presence of a catalyst. The properties of the final polyurethane can be precisely controlled by carefully selecting the type of isocyanate and polyol used.

| Potential Polymer Property | Contributing Structural Feature | Application Area |

| Rigidity and Thermal Stability | Aromatic (Phenyl) Ring | High-performance plastics, structural components |

| Flame Retardancy | Chlorine Atom | Protective coatings, insulation materials, electronics |

| Chemical Resistance | Halogenated Aromatic Structure | Industrial coatings, linings for chemical tanks |

Surface Functionalization for Novel Material Properties

Surface functionalization is a technique used to modify the surface of a material to achieve specific physical or chemical properties. molecularvista.com The high reactivity of the isocyanate group in this compound makes it an effective agent for this purpose. It can form stable covalent bonds with surfaces that possess active hydrogen atoms, such as those with hydroxyl (-OH) or amine (-NH2) groups.

A notable application in this area is the preparation of stationary phases for high-performance liquid chromatography (HPLC). chemicalbook.com this compound is used as an intermediate to create chloromethylphenylcarbamate derivatives of cellulose. chemicalbook.com In this process, the isocyanate reacts with the hydroxyl groups on the surface of the cellulose, effectively coating or "functionalizing" it. This modification creates a new material with tailored properties for separating complex chemical mixtures, which is a critical function in pharmaceutical analysis, environmental testing, and biochemical research.

The process of surface functionalization can be summarized as follows:

Substrate Selection: A base material (substrate) with reactive surface groups (e.g., cellulose, silica) is chosen.

Reagent Application: this compound is introduced and reacts with the surface groups.

Covalent Bonding: A stable carbamate (B1207046) linkage is formed between the substrate and the isocyanate molecule.

New Surface Properties: The newly functionalized surface exhibits different properties (e.g., altered polarity, specific affinity for certain molecules) compared to the original substrate.

| Functionalization Component | Role in the Process | Resulting Product/Application |

| Cellulose | Substrate with surface hydroxyl (-OH) groups | HPLC Stationary Phase |

| This compound | Reactant for surface modification | Cellulose functionalized with chloromethylphenylcarbamate groups |

| Functionalized Surface | Provides selective interaction with analytes | Enhanced separation of chemical compounds in chromatography |

Role as a Key Intermediate in Specialty Chemical Production

A primary role of this compound is its function as a key building block, or intermediate, in the synthesis of more complex specialty chemicals. chemicalbook.comechemi.comnih.gov Its defined chemical structure and reactive isocyanate group allow for its incorporation into a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov

Aryl isocyanates are important intermediates in the chemical industry. nih.gov For example, the related compound 4-chloro-3-(trifluoromethyl)phenylisocyanate is a crucial intermediate in the synthesis of sorafenib, an oral multi-kinase inhibitor used as an anticancer drug. google.com This highlights the significance of substituted phenyl isocyanates in the production of high-value, biologically active molecules. The synthesis of such complex molecules is a multi-step process where the isocyanate serves as a critical precursor.

The general pathway often involves reacting the isocyanate with an amine or alcohol to form a urea or carbamate derivative, respectively. This reaction is a fundamental step in building the final complex molecule.

| Starting Material | Intermediate | Class of Final Product | Example Application |

| o-chlorotrifluoromethyl benzene (B151609) | 4-chloro-3-(trifluoromethyl)phenylisocyanate | Multi-kinase inhibitor | Anticancer drug (Sorafenib) google.com |

| 4-Chloro-2-methylaniline (B164923) (precursor) | This compound | Pesticides, Pharmaceuticals nih.gov | Agrochemicals, Therapeutic agents |

| Cellulose & This compound | Chloromethylphenylcarbamate derivative of cellulose | Chromatographic materials | HPLC stationary phases chemicalbook.com |

Environmental and Safety Research Perspectives for 4 Chloro 2 Methylphenyl Isocyanate

Environmental Fate and Transformation Studies

The environmental fate of 4-Chloro-2-methylphenyl isocyanate, a reactive chemical intermediate, is of significant interest due to its potential for widespread industrial use. Understanding its behavior in the environment is crucial for assessing its potential impact. Isocyanates, in general, are known to react with water, which is a primary determinant of their environmental persistence.

Photolytic and Hydrolytic Degradation Pathways

The degradation of this compound in the environment is expected to be primarily driven by hydrolysis. Isocyanates react with water to form unstable carbamic acids, which then decompose to an amine and carbon dioxide. In this case, this compound would hydrolyze to form 4-chloro-2-methylaniline (B164923).

Aerobic and Anaerobic Biodegradation in Environmental Matrices

The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, although the specific pathways and rates can vary significantly. nih.gov

Under aerobic conditions , microorganisms utilize oxygen to break down organic compounds. For many chlorinated aromatic compounds, aerobic biodegradation is a primary mechanism of removal in wastewater treatment plants and surface waters. frontiersin.org Studies on similar compounds, like chlorophenols, have shown that they can be degraded aerobically. nih.gov It is plausible that 4-chloro-2-methylaniline, the hydrolysis product of this compound, could undergo further aerobic biodegradation.

Under anaerobic conditions , in the absence of oxygen, different microbial processes such as reductive dechlorination can occur. clu-in.org This process involves the removal of chlorine atoms from the aromatic ring, which can lead to less chlorinated and often less toxic compounds. nih.govclu-in.org For instance, the anaerobic biodegradation of dichlorophenols has been observed to proceed through reductive dechlorination to monochlorophenols, which are then further degraded. nih.gov The persistence of phenol (B47542) derivatives in soil has been shown to be significantly longer under anaerobic conditions compared to aerobic conditions. researchgate.net This suggests that the environmental matrix and the presence or absence of oxygen are critical factors in determining the fate of this compound and its degradation products.

Environmental Distribution and Transport Modeling

The environmental distribution and transport of a chemical are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For this compound, its reactivity with water is a dominant factor that would limit its transport in aqueous environments.

Upon release into the environment, it would likely hydrolyze rapidly, and the subsequent distribution and transport would be governed by the properties of its primary degradation product, 4-chloro-2-methylaniline. The mobility of such compounds in soil is influenced by their adsorption to soil organic matter and clay particles. researchgate.net Chemicals with a low affinity for soil particles are more likely to be mobile and potentially leach into groundwater.

Ecotoxicological Impact Assessment Research

The assessment of ecotoxicological impacts is essential to understand the potential harm a chemical may pose to living organisms in the environment. This involves studying its effects on various species representing different trophic levels. europa.eu

Acute and Chronic Toxicity Studies on Aquatic Biota

The toxicity of chemicals to aquatic organisms is a key component of environmental risk assessment. europa.eu Acute toxicity refers to the effects of short-term exposure, while chronic toxicity examines the impacts of longer-term exposure on survival, growth, and reproduction. europa.eunih.gov

For the related compound 4-chloro-2-methylphenol (B52076), it is classified as very toxic to aquatic organisms. oecd.org The following table summarizes acute and chronic toxicity data for 4-chloro-2-methylphenol on different aquatic species.

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Fish (species not specified) | LC50 | 2.3 - 6.6 | 96 hours | oecd.org |

| Daphnia magna (Water flea) | EC50 | 0.29 - 1.0 | 48 hours | oecd.org |

| Algae (species not specified) | EC50 | 8.2 | 96 hours | oecd.org |

| Algae (species not specified) | EC10 | 0.89 | 96 hours | oecd.org |

| Fish (species not specified) | NOEC | 0.5 | 28 days | oecd.org |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. EC10: Effect concentration for 10% of the test organisms. NOEC: No Observed Effect Concentration.

Given the high reactivity of this compound with water, its direct toxicity to aquatic organisms may be limited due to rapid hydrolysis. However, the toxicity of its degradation product, 4-chloro-2-methylaniline, would be the primary concern for aquatic ecosystems.

Effects on Terrestrial Organisms and Soil Microbial Communities

The impact of chemical substances on terrestrial ecosystems, including soil microorganisms, is a critical area of environmental research. Soil microbes are essential for nutrient cycling and maintaining soil health. mdpi.com

While specific studies on the effects of this compound on terrestrial organisms and soil microbial communities were not found in the reviewed literature, research on other pollutants provides insights into potential impacts. Abiotic stressors, including chemical pollutants, can cause significant shifts in the structure and function of soil microbial communities. mdpi.com For instance, the degradation of phenol derivatives in paddy soils has been shown to be highly dependent on the presence of oxygen, with much slower degradation under anaerobic conditions. researchgate.net This suggests that the persistence and potential for toxic effects of the degradation products of this compound could vary significantly depending on the soil environment.

Occupational Exposure Assessment and Risk Mitigation Research